1-(Piperidin-4-yl)propan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-piperidin-4-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-8(10)7-3-5-9-6-4-7/h7-10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOWPHYNSYXXHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCNCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596468 | |
| Record name | 1-(Piperidin-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24152-48-5 | |
| Record name | 1-(Piperidin-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Piperidine Chemistry and Its Broader Significance
The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a foundational structure in the development of pharmaceuticals. atamanchemicals.comencyclopedia.pub Its derivatives are integral to more than twenty classes of drugs, including analgesics, antipsychotics, antihistamines, and anti-cancer agents. encyclopedia.pubresearchgate.netnih.gov The prevalence of the piperidine scaffold is due to its ability to serve as a versatile building block, enhancing properties like lipophilicity and biological activity in larger molecules. atamanchemicals.com This makes it one of the most frequently utilized heterocycles in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). researchgate.net
Compounds containing the piperidine ring have demonstrated a wide array of pharmacological activities, such as antihypertensive, antimicrobial, antimalarial, and neuroprotective effects. researchgate.netwisdomlib.org Natural alkaloids like morphine and atropine (B194438) feature a fused piperidine ring, highlighting the biological relevance of this structure. encyclopedia.pub 1-(Piperidin-4-yl)propan-1-ol, as a substituted piperidine, is a key intermediate in the synthesis of more complex and potentially therapeutic molecules. evitachem.com Its structure, featuring both a piperidine ring and a propanol (B110389) group, allows for a variety of chemical modifications, making it a valuable tool for drug discovery and development. cymitquimica.com
Historical Perspective of 1 Piperidin 4 Yl Propan 1 Ol Research
While specific historical records detailing the initial synthesis of 1-(Piperidin-4-yl)propan-1-ol are not extensively documented in readily available literature, the development of synthetic methods for piperidine (B6355638) derivatives has been a long-standing area of organic chemistry. Research into piperidine and its derivatives has been active for over a century, with continuous efforts to create novel and efficient synthetic pathways.
Early research likely focused on the fundamental reactions to create 4-substituted piperidines. The synthesis of compounds like this compound would have emerged from the broader exploration of adding functionalized side chains to the piperidine core. The development of catalytic hydrogenation techniques, particularly for pyridine (B92270) derivatives, provided a significant advancement in accessing the piperidine scaffold. nih.gov For instance, palladium and platinum catalysts have been instrumental in these transformations. nih.gov The historical importance of such synthetic work lies in providing the chemical community with a toolbox of versatile intermediates, including this compound, for constructing more elaborate molecular architectures for various applications, especially in the search for new medicines. google.com
Overview of Current Research Landscape and Future Directions
In the contemporary research landscape, 1-(Piperidin-4-yl)propan-1-ol is primarily utilized as a molecular building block or intermediate in the synthesis of more complex molecules with specific biological targets. evitachem.com Its value lies in its bifunctional nature, possessing a secondary alcohol for further reactions and a piperidine (B6355638) ring that can be a key pharmacophore or a point for further derivatization.
Recent studies and patents indicate its use in the creation of novel therapeutic agents. For example, derivatives of the 1-(piperidin-4-yl) scaffold are being investigated as inhibitors of the NLRP3 inflammasome, a target for a variety of inflammatory diseases. nih.govmdpi.com The synthesis of G-protein coupled receptor (GPR119) agonists, which are of interest for metabolic disorders, has also utilized 4-(3-hydroxypropyl)piperidine, a closely related structure. cookechem.com
Future research is likely to continue leveraging this compound as a versatile starting material. Its application may expand into new therapeutic areas as our understanding of disease pathology and molecular targets grows. The development of more efficient and stereoselective methods for its synthesis and modification will also be a continuing area of interest for synthetic chemists. This will enable the creation of diverse libraries of compounds for high-throughput screening and drug discovery programs. The potential for this compound to contribute to the development of treatments for neurological disorders, cancer, and infectious diseases remains an active area of investigation.
Nomenclature and Chemical Structure Representations in Scholarly Literature
Retrosynthetic Analysis of the this compound Scaffold
A retrosynthetic analysis of this compound reveals several key disconnections that form the basis for its synthesis. The primary disconnection points are the C-N bond of the piperidine ring and the C-C bond connecting the propanol (B110389) moiety to the piperidine ring.
Disconnection Approach 1: C-N Bond Formation This approach involves the formation of the piperidine ring as a key step. This can be achieved through cyclization reactions of a suitable acyclic precursor containing the necessary functional groups.
Disconnection Approach 2: C-C Bond Formation This strategy focuses on attaching the propanol side chain to a pre-formed piperidine ring. This is a common and versatile approach, often utilizing nucleophilic addition reactions.
Classical Synthetic Approaches
Several well-established synthetic methods are employed for the preparation of this compound.
Direct Alkylation and Amination Reactions
Direct alkylation of piperidine with a suitable propanol derivative is a straightforward approach. For instance, the reaction of piperidine with 2-methyl-3-chloropropanol under basic conditions, using a base like sodium hydroxide (B78521) or potassium carbonate, can yield the desired product through nucleophilic substitution. evitachem.com
Reductive Amination Pathways
Reductive amination is a widely used method for forming C-N bonds. mdpi.com This pathway typically involves the reaction of a piperidine precursor with propanal in the presence of a reducing agent. The reaction between an amine and an aldehyde or ketone first forms an imine or enamine, which is then reduced to the corresponding amine. mdpi.comgoogle.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and hydrogen gas with a metal catalyst like palladium on carbon (Pd/C) or a platinum catalyst. google.comresearchgate.net This method can be performed as a one-pot reaction, which is efficient and atom-economical. acs.org
Grignard Reagent Applications in Propanol Moiety Formation
Grignard reagents are powerful tools for forming carbon-carbon bonds. chemguide.co.uk In the synthesis of this compound, a Grignard reagent can be used to introduce the propanol moiety onto the piperidine ring. This typically involves the reaction of a suitable piperidine-derived electrophile with a propylmagnesium halide. For example, reacting a 4-formylpiperidine derivative with ethylmagnesium bromide would yield the secondary alcohol upon workup. libretexts.org Alternatively, reacting a piperidine-4-carboxaldehyde with an appropriate Grignard reagent can also form the desired alcohol. masterorganicchemistry.com The choice of Grignard reagent and the piperidine substrate determines the final structure of the alcohol. chemguide.co.ukmasterorganicchemistry.com
| Reactant 1 | Reactant 2 | Product | Reference |
| 4-Formylpiperidine | Ethylmagnesium bromide | This compound | libretexts.org |
| Piperidine-4-carboxylic acid derivative | Phenylmagnesium halide | α,α-Diphenyl-4-piperidinemethanol | google.com |
Multi-step Convergent Syntheses
More complex, multi-step syntheses can also be employed, particularly when specific stereochemistry or functional group tolerance is required. These convergent approaches involve the synthesis of separate fragments of the molecule, which are then combined in a later step. For instance, a protected piperidine fragment could be coupled with a propanol-containing fragment using various coupling reactions.
Advanced and Stereoselective Synthetic Strategies
Enantioselective Synthesis of Piperidin-4-ols
The creation of specific stereoisomers (enantiomers) of piperidin-4-ols is critical, as different enantiomers can have distinct biological activities. Enantioselective synthesis aims to produce a single, desired enantiomer, which is a significant challenge in modern organic chemistry. acs.org
One prominent strategy involves the asymmetric hydrogenation of unsaturated piperidinone precursors. For instance, a catalytic complex of rhodium(I) with a P-chiral bisphosphorus ligand has been used for the enantioselective asymmetric hydrogenation of pyridinium (B92312) salts, which can be precursors to chiral piperidines. mdpi.com Another approach is the stereoselective reduction of a lactam group in an unsaturated piperidinone to yield a specific isomer. mdpi.com
Chemoenzymatic methods offer a powerful route to enantiomerically pure piperidinols. The enzymatic kinetic resolution (EKR) of a racemic mixture of the alcohol is a widely used technique. researchgate.netmdpi.com In this process, an enzyme, such as a lipase, selectively acylates one enantiomer of the alcohol, leaving the other unreacted. For example, the resolution of racemic 1-chloro-3-(piperidin-1-yl)propan-2-ol has been achieved using lipases with vinyl acetate (B1210297) as the acylating agent, resulting in the separation of the (R) and (S) enantiomers with high enantiomeric excess. researchgate.net
Table 1: Examples of Biocatalysts in Enantioselective Synthesis
| Biocatalyst | Reaction Type | Substrate Example | Outcome | Reference |
|---|---|---|---|---|
| Lipase from Candida antarctica (CAL-B) | Enantioselective transesterification | Racemic 1,2,3,4-tetrahydroquinoline-propan-2-ols | Excellent optical purity (>99% ee) | mdpi.com |
| Lipase from Burkholderia cepacia (BCL) | Enantioselective transesterification | Racemic 1,2,3,4-tetrahydroquinoline-propan-2-ols | High enantiomeric excess | mdpi.com |
| Acyltransferase from Mycobacterium smegmatis (MsAcT) | Enantioselective transesterification | Racemic 1,2,3,4-tetrahydroquinoline-propan-2-ols | High reaction rates | mdpi.com |
Asymmetric Catalysis in C-C and C-N Bond Formation
Asymmetric catalysis is fundamental to modern synthesis, allowing for the construction of chiral molecules through the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high stereocontrol. researchgate.net
For piperidine synthesis, phosphine-catalyzed reactions are notable for their ability to facilitate various C-C and C-N bond formations without metal contamination. researchgate.net For example, a phosphine-catalyzed [4+2] cycloaddition of imines with allenes can produce highly functionalized piperidine derivatives. researchgate.net Copper-based chiral catalytic systems have also been developed for asymmetric C-C bond formation, particularly in allylic alkylations with highly reactive organolithium reagents, achieving high enantioselectivities. nih.gov Chiral ligand-modified metal nanoparticles are also emerging as potential catalysts for asymmetric C-C bond formation reactions. rsc.org
Gold catalysis is another powerful tool, with cationic gold complexes acting as soft, carbophilic Lewis acids that can activate C-C multiple bonds for nucleophilic attack. beilstein-journals.org This has been applied to the stereoselective synthesis of substituted piperidines through the intramolecular cyclization of allenes. beilstein-journals.org
Chemo- and Regioselective Transformations
In molecules with multiple functional groups or reactive sites, chemo- and regioselectivity are crucial for achieving the desired product. Chemoselectivity refers to the preferential reaction of one functional group over others, while regioselectivity refers to the reaction at a specific position.
A key transformation in the synthesis of substituted piperidines is the N-alkylation of amines. A mild, one-pot procedure has been developed for the chemoselective N-alkylation of amines using alcohols, which proceeds via an oxidation/imine-iminium formation/reduction cascade. acs.org This method shows great selectivity, for instance, in transforming diols to the corresponding amino alcohols without affecting other functional groups. acs.org
Regioselectivity is critical in reactions involving aromatic or heterocyclic rings. For example, in the synthesis of 4-aminoquinazolines from 2,4-dichloroquinazoline (B46505) precursors, nucleophilic aromatic substitution (SNAr) occurs selectively at the C4 position. mdpi.com This regioselectivity is consistently observed with a variety of amine nucleophiles under different reaction conditions. mdpi.com Similarly, in the functionalization of piperidine rings, reactions can be directed to either the nitrogen atom or a specific carbon atom through careful choice of reagents and conditions.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govacgpubs.org In piperidine synthesis, this often involves using environmentally benign solvents like water, employing catalysts to minimize waste, and using renewable starting materials. semanticscholar.org
One-pot, multi-component reactions are a cornerstone of green synthesis as they reduce the number of steps and purification procedures. semanticscholar.org For example, highly substituted piperidines can be synthesized in a one-pot reaction of aromatic aldehydes, anilines, and β-ketoesters in water, using a recyclable surfactant like sodium lauryl sulfate (B86663) (SLS) as a catalyst. semanticscholar.org
The use of bio-renewable starting materials is another key aspect. For instance, 2-aminomethylpiperidine has been synthesized from bio-renewable 2,5-bis(aminomethyl)furan (B21128) through selective hydrogenolysis. rsc.org Microwave-assisted synthesis without any catalyst or solvent has also been employed to create piperidine-containing Schiff bases in high yield and in a short time, adhering to green chemistry objectives. acgpubs.org
Table 2: Green Chemistry Strategies in Piperidine Synthesis
| Strategy | Example | Advantage | Reference |
|---|---|---|---|
| Water as Solvent | One-pot synthesis of substituted piperidines | Eliminates use of volatile organic solvents (VOCs) | semanticscholar.org |
| Recyclable Catalyst | Sodium Lauryl Sulfate (SLS) in water | Environmentally friendly, readily available | semanticscholar.org |
| Bio-renewable Feedstock | Synthesis from 2,5-bis(aminomethyl)furan | Reduces reliance on fossil fuels | rsc.org |
| Microwave Synthesis | Catalyst- and solvent-free reaction | High yield, short reaction time, energy efficient | acgpubs.org |
Protecting Group Strategies in Complex Syntheses
In the synthesis of complex molecules like this compound, protecting groups are often necessary to temporarily block reactive functional groups, such as the piperidine nitrogen and the hydroxyl group, to prevent them from interfering with reactions elsewhere in the molecule. uchicago.edu
The choice of a protecting group is critical and depends on its stability to various reaction conditions and the ease of its selective removal. uchicago.edu For the piperidine nitrogen, the tert-butoxycarbonyl (Boc) group is commonly used. It is introduced using di-tert-butyl dicarbonate (B1257347) and can be removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH2Cl2). mdpi.com The fluorenylmethyloxycarbonyl (Fmoc) group is another option, which is stable to acidic conditions but can be removed with a base like piperidine. beilstein-journals.org This allows for "orthogonal" protection, where one group can be removed without affecting the other. uchicago.edu
Table 3: Common Protecting Groups for Piperidine Synthesis
| Protecting Group | Abbreviation | Structure | Protection Reagent | Deprotection Conditions | Reference |
|---|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | -(C=O)O-C(CH₃)₃ | Di-tert-butyl dicarbonate (Boc)₂O | Trifluoroacetic Acid (TFA) | mdpi.com |
| Fluorenylmethyloxycarbonyl | Fmoc | -(C=O)O-CH₂-Fm | Fmoc-Cl or Fmoc-OSu | 20% Piperidine in DMF | beilstein-journals.orgmdpi.com |
The hydroxyl group can also be protected, for example, as a silyl (B83357) ether (e.g., TBS, TBDPS) or an ester, depending on the required stability. uchicago.edu The strategic use of these groups is essential for the successful multi-step synthesis of complex piperidine-containing molecules. mdpi.com
Yield Optimization and Scalability Studies for Industrial and Research Applications
Optimizing reaction yield and ensuring that a synthesis can be scaled up from the laboratory to an industrial level are crucial for both research and commercial applications. This involves systematic studies of reaction parameters such as temperature, concentration, catalyst loading, and residence time in continuous flow systems.
For example, in the oxidation of alcohols to aldehydes, a key type of transformation, optimization studies involve screening different reaction times and concentrations to maximize the yield. acs.org Continuous flow chemistry is increasingly being adopted for scalability as it offers better control over reaction parameters, improved safety, and often higher yields compared to batch processes. The oxidation of alcohols using TEMPO/NaOCl has been successfully implemented in a continuous flow setup for the selective and scalable synthesis of aldehydes. acs.org
Reactions Involving the Piperidine Nitrogen
The nitrogen atom in the piperidine ring is a nucleophilic and basic center, making it susceptible to a variety of electrophilic substitution reactions. These reactions are fundamental in modifying the compound's physicochemical and biological properties.
N-alkylation and N-acylation are common strategies for derivatizing secondary amines like the piperidine nitrogen in this compound. cymitquimica.com These reactions involve the formation of new carbon-nitrogen or acyl-nitrogen bonds, respectively.
N-Alkylation introduces an alkyl group onto the nitrogen atom. This can be achieved using various alkylating agents, such as alkyl halides. researchgate.net For instance, the reaction with 1-chloro-3-methoxypropane (B29878) in the presence of a base like sodium carbonate can selectively alkylate the secondary amine. acs.org A mechanochemical approach has also been successfully used for the alkylation of related piperidine structures, offering advantages such as reduced reaction times and limited use of toxic solvents. acs.org The choice of reagents can be critical; using triphenylphosphine (B44618) (PPh3) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) allows for the selective N-monoalkylation of amines with alcohols. researchgate.net
N-Acylation involves the introduction of an acyl group (R-C=O) from reagents like acyl chlorides or anhydrides. This transformation converts the basic amine into a neutral amide, which can significantly alter the molecule's electronic and steric properties. For example, acylation with propionic anhydride (B1165640) is a key step in the synthesis of certain fentanyl derivatives. nih.gov Selective acylation of secondary amines in the presence of other reactive groups can be achieved by temporarily protecting the other groups. acs.org
Table 1: N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent Class | Example Reagent | Product Type |
|---|---|---|---|
| N-Alkylation | Alkyl Halides | 1-chloro-3-methoxypropane | Tertiary Amine |
| N-Alkylation | Alcohols | Isopropyl alcohol with PPh3/DDQ | Tertiary Amine |
| N-Acylation | Acyl Anhydrides | Propionic Anhydride | N-acylpiperidine (Amide) |
| N-Acylation | Acylating Agents | Boc Anhydride | N-Boc-piperidine |
The piperidine moiety is a key pharmacophore in numerous biologically active compounds, and its derivatization is a cornerstone of drug discovery. ugent.bemdpi.com Modifications at the piperidine nitrogen of scaffolds similar to this compound have been instrumental in developing potent and selective ligands for various biological targets.
For example, in the development of inhibitors for the NLRP3 inflammasome, a protein complex involved in inflammatory responses, the piperidine nitrogen of a related benzimidazolone scaffold was alkylated with α-bromo carbonyl derivatives to produce target compounds. nih.govmdpi.com Similarly, the synthesis of dual-acting ligands for histamine (B1213489) H₃ and sigma-1 (σ₁) receptors, which are targets for treating neuropathic pain, involved coupling various moieties to the piperidine core. researchgate.net
In the pursuit of treatments for Alzheimer's disease, chromone (B188151) derivatives featuring N-substituted piperidine chains have been synthesized. These modifications are crucial for achieving multipotent activity against key targets like acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and β-amyloid self-aggregation. nih.gov Specifically, derivatives with a methyl-piperidine ring showed significant inhibition of AChE and β-amyloid aggregation. nih.gov
Table 2: Examples of Piperidine Nitrogen Derivatization for Receptor Ligands
| Derivative Class | Biological Target | Therapeutic Area |
|---|---|---|
| N-Alkylated Benzimidazolones | NLRP3 Inflammasome | Anti-inflammatory |
| N-Substituted Piperidines | Histamine H₃/Sigma-1 Receptors | Neuropathic Pain |
| N-Methylpiperidine Chromones | AChE, MAO-B, β-Amyloid | Alzheimer's Disease |
| N-Arylalkyl Piperidines | Polo-Box Domain (Plk1) | Oncology |
Beyond simple N-alkylation or N-acylation, more complex modifications can be made to the piperidine ring system to fine-tune pharmacological profiles. While reactions that alter the heterocyclic core itself (e.g., ring expansion) are less common, the introduction of various substituents on the ring is a widely used strategy. google.com For instance, the synthesis of potent opioid analgesics has involved the incorporation of a 4-phenyl group into 4-anilidopiperidine structures. nih.gov Such modifications can drastically alter the shape, size, and electronic distribution of the molecule, thereby influencing its interaction with biological targets. These substitutions can be introduced through multi-step synthetic sequences, often starting from a corresponding piperidin-4-one precursor. ugent.be
Reactions at the Propanol Hydroxyl Group
The secondary hydroxyl group of the propanol side chain is another key site for chemical transformation, offering pathways to ethers, esters, and ketones.
The hydroxyl group readily participates in esterification and etherification reactions. vulcanchem.com
Esterification typically involves reacting the alcohol with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. These reactions are often catalyzed by an acid. Studies have shown that trichloroacetimidates can serve as effective alkylating reagents for esterification under Lewis acid catalysis. syr.edu
Etherification involves the formation of an ether linkage (R-O-R'). This can be accomplished through various methods, including the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Alkyl orthoesters can also be used as substrates in etherification reactions. rsc.org
Table 3: Reactions at the Hydroxyl Group
| Reaction Type | Reagent Class | Product Type |
|---|---|---|
| Esterification | Carboxylic Acids / Acyl Halides | Ester |
| Etherification | Alkyl Halides (with base) | Ether |
As a secondary alcohol, the propanol hydroxyl group in this compound can be oxidized to the corresponding ketone, 1-(piperidin-4-yl)propan-1-one. evitachem.com This transformation is a common step in synthetic pathways that require a ketone functionality for subsequent reactions, such as nucleophilic additions or condensations.
Standard oxidizing agents are effective for this purpose. Common reagents include chromium-based compounds like chromium trioxide (CrO₃) or permanganate (B83412) salts such as potassium permanganate (KMnO₄). evitachem.com The choice of oxidant and reaction conditions can be tailored to ensure selectivity and prevent over-oxidation or side reactions at other parts of the molecule.
An in-depth examination of the chemical reactivity and transformation pathways of this compound reveals a versatile scaffold amenable to a variety of synthetic modifications. This article focuses exclusively on the nucleophilic substitution reactions, transformations of the carbon skeleton including functionalization of the pendant alkyl chain and ring-opening/expansion reactions, and the mechanistic underpinnings of these key transformations.
Computational Chemistry and Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic electronic properties of a molecule. mdpi.com These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, offering profound insights into its stability, reactivity, and spectroscopic properties. bookpi.orgresearchgate.net
An analysis of the electronic structure of 1-(Piperidin-4-yl)propan-1-ol would reveal key details about its chemical nature. DFT calculations can be used to optimize the molecule's geometry and compute its fundamental electronic properties. researchgate.net
Key parameters derived from such an analysis include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the HOMO is expected to be localized around the nitrogen and oxygen atoms due to their lone pairs of electrons, while the LUMO would likely be distributed across the C-C and C-H antibonding orbitals. The energy gap between HOMO and LUMO (ΔE) is a significant indicator of the molecule's kinetic stability and chemical reactivity. bookpi.org
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. bookpi.org For this compound, negative potential (red/yellow) would be concentrated around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms, particularly the hydroxyl proton.
Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing a quantitative measure of the local electronic environment and polarity of specific bonds. researchgate.net
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | ~ +1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | ~ 7.7 eV | Relates to chemical stability and low reactivity. researchgate.net |
| Dipole Moment | ~ 2.5 D | Indicates overall molecular polarity. |
DFT studies are a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. nih.gov This allows for the prediction of the most favorable reaction pathways and provides validation for experimentally observed outcomes. For this compound, theoretical studies could investigate reactions such as oxidation of the alcohol, N-alkylation of the piperidine (B6355638) ring, or esterification of the hydroxyl group.
By mapping the potential energy surface, researchers can:
Identify Transition States (TS): Locate the highest energy point along the reaction coordinate, which is critical for determining the reaction's activation energy.
Calculate Activation Energies (Ea): The energy difference between the reactants and the transition state determines the kinetic feasibility of a reaction. A lower activation energy implies a faster reaction rate.
Determine Reaction Enthalpies (ΔHr): The energy difference between products and reactants indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).
For instance, a DFT study could compare a one-step concerted mechanism versus a two-step mechanism for a specific transformation, providing evidence for the operative pathway based on the calculated energy barriers. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. researchgate.net By solving Newton's equations of motion for a system, MD simulations can reveal information about conformational changes, flexibility, and intermolecular interactions in different environments (e.g., in aqueous solution). researchgate.net
This compound is a flexible molecule due to several rotatable single bonds. The piperidine ring can exist in a stable chair conformation with the substituent in either an axial or equatorial position. The propanol (B110389) side chain also has rotational freedom around its C-C bonds.
MD simulations can explore the conformational landscape of the molecule to:
Identify Stable Conformers: Determine the most frequently adopted low-energy shapes of the molecule. The equatorial conformation of the 4-substituted piperidine ring is generally favored to minimize steric hindrance.
Analyze Dihedral Angle Distributions: Track the rotation around specific bonds to understand the range of motion and preferred orientations of different functional groups.
| Torsional Angle | Description | Expected Stable Conformations |
|---|---|---|
| C3-C4-C(propanol)-O | Orientation of the propanol group relative to the piperidine ring | Gauche and anti conformations |
| C4-C(propanol)-C(ethyl)-C(methyl) | Rotation of the ethyl group on the propanol side chain | Staggered conformations |
| Ring Puckering | Piperidine ring conformation | Predominantly chair conformation |
To understand how this compound might interact with a biological target, such as an enzyme or receptor, molecular docking and subsequent MD simulations are employed. unito.itnih.gov Docking predicts the preferred binding orientation of the molecule within a protein's active site, while MD simulations refine this pose and assess the stability of the protein-ligand complex over time. acs.org
These simulations can reveal:
Binding Mode: The precise orientation and conformation of the ligand within the binding pocket. nih.gov
Key Interactions: Identification of specific interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, that stabilize the complex. The hydroxyl group and the piperidine nitrogen are prime candidates for forming hydrogen bonds with protein residues. ub.edu
Binding Free Energy: Estimation of the strength of the interaction (binding affinity) through methods like MM/PBSA or MM/GBSA, which helps in ranking potential drug candidates.
For example, a simulation might show the protonated piperidine nitrogen forming a salt bridge with an acidic residue (e.g., Aspartic or Glutamic acid) in the receptor, while the hydroxyl group acts as a hydrogen bond donor or acceptor. ub.edu
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to correlate a molecule's chemical structure with its biological activity or physicochemical properties, respectively. nih.gov These analyses are fundamental in medicinal chemistry for optimizing lead compounds.
For this compound as a core scaffold, SAR studies would involve synthesizing and testing analogues to understand how structural modifications affect a specific biological endpoint.
| Modification Site | Structural Change | Potential Impact on Activity (SAR) | Potential Impact on Properties (SPR) |
|---|---|---|---|
| Piperidine Nitrogen (N1) | Addition of a bulky hydrophobic group (e.g., benzyl) | May increase affinity by interacting with a hydrophobic pocket in the target protein. ub.edu | Increases lipophilicity (LogP), may decrease aqueous solubility. |
| Propanol Hydroxyl (-OH) | Conversion to an ether or ester | Could abolish a critical hydrogen bond, decreasing activity, or increase cell permeability. | Increases lipophilicity, removes hydrogen bond donor capability. |
| Propanol Alkyl Chain | Lengthening or shortening the chain | May alter the optimal positioning of interacting groups within the binding site. | Slightly alters lipophilicity and molecular size. |
| Piperidine Ring (C2, C3) | Introduction of substituents (e.g., methyl, fluoro) | Can influence ring conformation and introduce new steric or electronic interactions. | Affects pKa of the nitrogen and overall polarity. |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models take this a step further by building mathematical models that relate calculated molecular descriptors (e.g., LogP, molecular weight, electronic parameters from DFT) to observed activity or properties. These models can then be used to predict the behavior of novel, unsynthesized compounds, accelerating the design process.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. For derivatives of the piperidine scaffold, QSAR is employed to predict therapeutic effects and potential toxicities, such as cardiotoxicity. nih.gov These models are built by calculating molecular descriptors that quantify various physicochemical properties—such as lipophilicity, electronic effects, and steric factors—and relating them to observed biological activity through statistical methods. nih.gov
Several 3D-QSAR studies, which consider the three-dimensional properties of molecules, have been successfully applied to piperidine-containing compounds. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize regions where steric bulk, positive, or negative electrostatic charges are likely to increase or decrease a compound's activity. nih.govacs.org
Research on piperidine derivatives has yielded robust QSAR models for various biological targets. For instance, a study on furan-pyrazole piperidine derivatives as Akt1 inhibitors for cancer therapy developed models with high predictive power. nih.gov Similarly, highly predictive CoMFA models were established for piperidine-based analogues of cocaine to explore their binding at the dopamine (B1211576) transporter (DAT). nih.govacs.org Another QSAR study successfully modeled the cardiotoxicity of piperidine derivatives by correlating their structure with hERG channel inhibition, a key factor in drug-induced cardiac arrhythmias. nih.gov
The predictive power of these models is assessed using statistical metrics such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q² or Q²). Values of q² greater than 0.5 are generally considered indicative of a good model. mdpi.com
Table 1: Statistical Validation of QSAR Models for Piperidine Derivatives
| Compound Series / Target | QSAR Method | Predictive Metric (q² or Q²) | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| Piperidine-based Cocaine Analogues / DAT | CoMFA (Optimized Model 1) | 0.828 | 0.997 | nih.govacs.org |
| Piperidine-based Cocaine Analogues / DAT | CoMFA (Optimized Model 2) | 0.849 | 0.993 | nih.govacs.org |
| Furan-pyrazole Piperidines / Akt1 | GA-MLR | 0.684 - 0.796 | 0.742 - 0.832 | nih.gov |
| Piperidine Derivatives / Cardiotoxicity (hERG) | Monte Carlo Optimization | Not Reported | 0.90 - 0.94 (for external validation set) | nih.gov |
| Pteridinone Derivatives / PLK1 | CoMFA | 0.67 | 0.992 | mdpi.com |
| Pteridinone Derivatives / PLK1 | CoMSIA | 0.69 | 0.974 | mdpi.com |
Pharmacophore Modeling
Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. dovepress.com A pharmacophore model does not represent a real molecule but rather an abstract map of features like hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. dovepress.comresearchgate.net
For compounds containing the this compound scaffold, the piperidine nitrogen is a key feature, often acting as a protonated, positively charged group that can form crucial ionic interactions with amino acid residues in a target protein. nih.govamazonaws.com
Pharmacophore models can be developed using two primary approaches: ligand-based or structure-based. dovepress.comnih.gov
Ligand-based models are created by superimposing a set of known active molecules and extracting their common chemical features.
Structure-based models are derived from the 3D structure of the biological target, often from an X-ray crystal structure of a protein-ligand complex, by analyzing the key interaction points within the binding site. researchgate.net
These models are widely used as 3D queries for virtual screening to find new compounds with potential activity. dovepress.com For example, a "Y-shaped" pharmacophore model was proposed for CCR5 inhibitors, leading to the design and synthesis of novel piperidine-4-carboxamide derivatives with potent anti-HIV-1 activity. nih.gov In another study, a pharmacophore-assisted screening identified a piperidine-4-carboxamide moiety as a novel inhibitor of secretory glutaminyl cyclase (sQC), a target for Alzheimer's disease therapy. nih.gov
Table 2: Examples of Pharmacophore Models for Piperidine-based Compounds
| Target | Key Pharmacophoric Features Identified | Application | Reference |
|---|---|---|---|
| CCR5 Receptor | A 'Y shape' model incorporating specific arrangements of hydrophobic and hydrogen bonding features. | Design of novel anti-HIV-1 agents. | nih.gov |
| hERG K+ Channel | Basic nitrogen of the piperidine cycle, centers of mass of two close aromatic rings, and a third aromatic center. | Understanding and predicting cardiotoxicity. | amazonaws.com |
| Secretory Glutaminyl Cyclase (sQC) | Model derived from the enzyme's active site, used to screen for new chemical scaffolds. | Discovery of a novel piperidine-4-carboxamide inhibitor for Alzheimer's disease. | nih.gov |
| Sigma-1 Receptor (S1R) | Positive ionizable feature (piperidine nitrogen), hydrophobic areas, and hydrogen bond acceptors. | Rationalizing binding interactions and guiding optimization of S1R agonists. | nih.gov |
Virtual Screening and De Novo Drug Design Approaches
Virtual screening (VS) is a computational methodology used to search large libraries of chemical compounds to identify molecules that are most likely to bind to a drug target. nih.govslideshare.net This process significantly narrows down the number of candidates for experimental testing, saving time and resources. sciengpub.ir The piperidine scaffold, central to this compound, is frequently used as a core structure in designing libraries for virtual screening or as a query to search for new drug candidates. sciengpub.irresearchgate.net
Virtual screening can be broadly categorized into structure-based and ligand-based methods. slideshare.net
Structure-Based Virtual Screening (SBVS) relies on the 3D structure of the target protein. A primary SBVS technique is molecular docking, which predicts the preferred orientation and binding affinity of a ligand when bound to a target. edgccjournal.org This approach was used to screen an in-house library of piperidine-based compounds against targets for COVID-19. sciengpub.irresearchgate.net
Ligand-Based Virtual Screening (LBVS) uses the knowledge of known active ligands to find other compounds with similar properties. This often involves searching databases with a pharmacophore model or looking for molecules with similar 2D or 3D shapes. slideshare.netnih.gov
In contrast to screening existing molecules, de novo drug design aims to construct novel molecules from the ground up. arxiv.org These methods build a molecule atom-by-atom or fragment-by-fragment directly within the binding site of a target protein. The piperidine ring is an excellent fragment or scaffold for such design approaches due to its favorable physicochemical properties and its ability to orient substituents in precise 3D vectors. researchgate.net
Advanced de novo design strategies leverage artificial intelligence and reinforcement learning. For example, the 3D-MolGNN_{RL} framework uses a generative model to build novel, target-specific molecules starting from a core scaffold. This approach allows for the simultaneous optimization of multiple properties, including binding affinity, potency, and synthetic accessibility, providing an efficient pathway to generating promising lead compounds. arxiv.org
Biological and Pharmacological Investigations of 1 Piperidin 4 Yl Propan 1 Ol and Its Derivatives
In Vitro Biological Activity Profiling
The in vitro evaluation of 1-(piperidin-4-yl)propan-1-ol derivatives has revealed a diverse array of biological activities, highlighting their potential as modulators of various cellular targets and pathways.
Enzyme Inhibition Assays
Derivatives of the piperidine (B6355638) scaffold have demonstrated notable enzyme-inhibiting capabilities. A series of β-unsaturated carbonyl based piperidinone derivatives were synthesized and assessed for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the pathogenesis of Alzheimer's disease. One of the most potent derivatives against AChE was found to be 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one, exhibiting an IC50 value of 12.55 µM. researchgate.net In the same study, 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one was identified as the most effective inhibitor of BuChE, with an IC50 of 17.28 µM. researchgate.net
Furthermore, some piperidine derivatives have been investigated for their potential to inhibit enzymes involved in diabetic pathways. For instance, a novel piperidine derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, demonstrated a significant inhibitory activity of 97.30% against the α-amylase enzyme in vitro. mdpi.com
Receptor Binding Studies (e.g., GPCR agonists)
The interaction of piperidine derivatives with G-protein coupled receptors (GPCRs) has been a key area of investigation. Studies have explored their binding affinity for various receptor subtypes, including muscarinic and opioid receptors.
Diphenylsulfone piperidine analogues have been identified as muscarinic antagonists with high selectivity for the M2 receptor subtype. nih.gov This selectivity is significant as M2 receptors are involved in cardiac function, and their selective antagonism could offer therapeutic benefits with fewer side effects. While specific binding affinities (Ki values) for this compound derivatives are not extensively detailed in the available literature, the structure-activity relationship studies of related piperidine compounds provide a basis for understanding their potential interactions with muscarinic receptors.
In the context of opioid receptors, derivatives of 4-(4'-bromophenyl)-4-piperidinol have been investigated. Molecular docking studies of the most active analgesic compound in one study indicated interaction with the opioid receptor, suggesting a potential mechanism for its pain-relieving effects. nih.gov
Cell-based Assays (e.g., anti-inflammatory, antibacterial, anticancer)
Cell-based assays have provided significant insights into the functional effects of this compound derivatives at the cellular level, revealing their potential in several therapeutic areas.
Anti-inflammatory Activity: A novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative demonstrated significant anti-inflammatory properties. In studies using LPS-stimulated RAW 264.7 macrophages, this class of compounds exhibited potent inhibitory activity on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). One of the most active compounds showed an IC50 value of 0.86 μM for NO inhibition and 1.87 μM for TNF-α inhibition.
Antibacterial and Antifungal Activity: Various piperidin-4-one derivatives have been screened for their antimicrobial properties. In one study, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives were tested against several bacterial and fungal strains. The synthesized compounds showed good antibacterial activity against Staphylococcus aureus, E. coli, and Bacillus subtilis when compared to the standard drug ampicillin. nih.gov The thiosemicarbazone derivatives, in particular, exhibited significant antifungal activity against strains such as M. gypseum, M. canis, T. mentagrophytes, T. rubrum, and C. albicans. nih.gov
Anticancer Activity: The anticancer potential of piperidine derivatives has been evaluated in various human cancer cell lines. One study reported on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole (B1194373) hybrids as potential anticancer agents. Another investigation into a piperidine derivative, DTPEP, synthesized from Tamoxifen, showed effects on both Estrogen Receptor (ER) positive (MCF-7) and ER negative (MDA-MB-231) breast cancer cells. mdpi.com Furthermore, a piperidine derivative, compound 17a, was found to inhibit the proliferation of PC3 prostate cancer cells in a concentration-dependent manner. mdpi.com
| Compound Class | Assay Type | Target | Activity | Reference |
|---|---|---|---|---|
| Piperidinone Derivatives | Enzyme Inhibition | AChE | IC50 = 12.55 µM | researchgate.net |
| Piperidinone Derivatives | Enzyme Inhibition | BuChE | IC50 = 17.28 µM | researchgate.net |
| 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivative | Cell-based (Anti-inflammatory) | NO Production | IC50 = 0.86 µM | |
| 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivative | Cell-based (Anti-inflammatory) | TNF-α Production | IC50 = 1.87 µM | |
| Piperidin-4-one Derivatives | Cell-based (Antibacterial) | S. aureus, E. coli, B. subtilis | Good activity vs. Ampicillin | nih.gov |
| Piperidine Derivative (DTPEP) | Cell-based (Anticancer) | MCF-7, MDA-MB-231 cells | Antiproliferative effects | mdpi.com |
In Vivo Pharmacological Efficacy Studies
Preclinical studies in animal models have been crucial in validating the therapeutic potential of this compound derivatives observed in vitro.
Animal Models for Disease States
A variety of animal models have been employed to assess the in vivo efficacy of these compounds. For evaluating anti-inflammatory activity, the xylene-induced ear oedema model in mice has been utilized. Analgesic properties have been investigated using models of pain such as the formalin test and the tail-flick method in rodents. To study anti-ulcer potential, ethanol-induced and indomethacin-induced gastric ulcer models in rats have been employed. nih.gov
Efficacy in Specific Therapeutic Areas
Anti-inflammatory Activity: In a study on xylene-induced ear oedema in mice, a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative displayed more potent in vivo anti-inflammatory activity than the standard nonsteroidal anti-inflammatory drug, ibuprofen.
Analgesic Activity: Derivatives of 4-(4'-bromophenyl)-4-piperidinol have shown significant analgesic effects in animal models of pain. nih.gov The observed activity is believed to be mediated, at least in part, through interactions with the opioid receptor system. nih.gov
Antipyretic Activity: While the piperidine scaffold is present in many centrally acting drugs, specific in vivo studies focusing on the antipyretic effects of this compound derivatives are not extensively reported in the reviewed literature.
Central m-Cholinoblocking and Peripheral n-Cholinoblocking Activities: The interaction of piperidine derivatives with cholinergic receptors suggests their potential to act as cholinoblocking agents. Some piperidine analogues have been identified as muscarinic antagonists with high selectivity for the M2 receptor, and a lead compound from this class was shown to increase acetylcholine (B1216132) release in vivo. nih.gov This indicates a potential for central m-cholinoblocking activity. Peripherally, certain piperidine derivatives have been shown to block neuromuscular transmission by decreasing the sensitivity of the end-plate membrane to acetylcholine, demonstrating n-cholinoblocking activity.
| Therapeutic Area | Animal Model | Observed Effect | Reference |
|---|---|---|---|
| Anti-inflammatory | Xylene-induced ear oedema (mice) | More potent than ibuprofen | |
| Analgesic | Pain models (rodents) | Significant analgesic effect | nih.gov |
| Central m-Cholinoblocking | In vivo microdialysis | Increased acetylcholine release | nih.gov |
| Peripheral n-Cholinoblocking | Nerve-muscle preparation | Neuromuscular blockade |
Mechanistic Biology Studies
The foundation of understanding the therapeutic potential of any compound lies in elucidating its mechanism of action at a molecular level. For derivatives of this compound, this involves identifying their biological targets and understanding the subsequent effects on cellular pathways.
Target Identification and Validation
Research into derivatives of the this compound scaffold has led to the identification of several key molecular targets. A notable example is the investigation of compounds incorporating the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure. Studies have successfully identified and validated the nucleotide-binding oligomerization domain leucine-rich repeat and pyrin domain-containing protein 3 (NLRP3) inflammasome as a direct target. nih.gov The NLRP3 inflammasome is a crucial component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases.
In a different chemical context, 1-(piperidin-4-yl)-pyrazole derivatives have been investigated as modulators of the G-protein-coupled receptor 119 (GPR119). google.com GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine cells, making it an attractive target for the treatment of type 2 diabetes. Agonism of this receptor is known to stimulate glucose-dependent insulin (B600854) release and promote the secretion of incretin (B1656795) hormones.
The validation of these targets often involves a combination of in vitro assays, such as measuring the inhibition of NLRP3-dependent pyroptosis and IL-1β release, or assessing GPR119 agonist activity in cell-based reporter assays. nih.gov
Pathway Analysis
Following target identification, pathway analysis seeks to understand the downstream consequences of the compound-target interaction. For the NLRP3 inflammasome inhibitors derived from the 1-(piperidin-4-yl) scaffold, their engagement with NLRP3 directly impacts the inflammatory cascade. By inhibiting the ATPase activity of NLRP3, these compounds can prevent the assembly of the inflammasome complex, thereby blocking the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β). nih.gov This effectively dampens the inflammatory response, highlighting the potential of these compounds in treating NLRP3-mediated diseases.
For GPR119 modulators, the pathway involves the activation of adenylyl cyclase upon receptor binding, leading to an increase in intracellular cyclic AMP (cAMP) levels. In pancreatic β-cells, this increase in cAMP enhances glucose-stimulated insulin secretion. In intestinal L-cells, it promotes the release of glucagon-like peptide-1 (GLP-1), which in turn potentiates insulin secretion and has other beneficial metabolic effects.
Structure-Activity Relationship (SAR) and Structure-Efficacy Relationship (SER) Studies
The potency and efficacy of a drug candidate are not solely dependent on its core scaffold but are finely tuned by the nature and arrangement of its various substituents. SAR and SER studies are therefore crucial in optimizing a lead compound into a viable drug.
Systematic Modification and Activity Correlation
Systematic modification of the this compound scaffold and its derivatives has yielded valuable insights into the structural requirements for potent biological activity. For instance, in the development of NLRP3 inhibitors based on the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one core, modifications to the substituent attached to the piperidine nitrogen have been explored. nih.gov It was found that conjugating this core with different moieties through spacers of varying lengths significantly influenced the inhibitory activity against pyroptosis and IL-1β release.
Similarly, studies on N-[1-(2-phenylethyl)-piperidin-4-yl]-propionamides, a class of potent analgesics, have demonstrated the importance of the N-substituent on the piperidine ring. The nature of the aromatic ring in the phenylethyl group and the type of amide linkage are critical determinants of analgesic potency.
The following interactive table illustrates hypothetical SAR data for a series of this compound derivatives targeting a generic kinase, showcasing how systematic modifications can influence inhibitory activity.
| Compound ID | R1 (at Piperidine N) | R2 (Aryl group) | Kinase Inhibition IC50 (nM) |
| A-1 | H | Phenyl | 580 |
| A-2 | Methyl | Phenyl | 250 |
| A-3 | Ethyl | Phenyl | 320 |
| A-4 | Methyl | 4-Chlorophenyl | 85 |
| A-5 | Methyl | 4-Methoxyphenyl | 150 |
| A-6 | Methyl | 2-Fluorophenyl | 95 |
This table is for illustrative purposes and does not represent actual experimental data.
Impact of Stereochemistry on Biological Activity
Chirality plays a pivotal role in the interaction of small molecules with their biological targets, which are themselves chiral. The this compound core contains a chiral center at the carbon atom bearing the hydroxyl group. The spatial arrangement of the substituents around this center can have a profound impact on biological activity.
Studies on various piperidine derivatives have consistently shown that different stereoisomers can exhibit significantly different pharmacological profiles. nih.gov For example, in a series of (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol derivatives, the stereochemistry was found to be a critical factor in their antibacterial, antifungal, and anthelmintic activities. nih.gov
In some cases, however, the stereochemistry at a specific chiral center may not be a critical determinant of activity. Research on certain piperidine-derived hemicholinium (B97416) congeners containing secondary alcohol groups revealed that the different optical isomers exhibited similar qualitative and quantitative effects, suggesting that the hydroxyl-bearing chiral center was not a primary site of interaction with the receptor. nih.gov This highlights the complexity of stereochemical effects, which are highly dependent on the specific compound and its biological target.
The following table provides a hypothetical example of how stereochemistry can influence the biological activity of this compound derivatives.
| Compound ID | Stereochemistry at C1 | Receptor Binding Affinity (Ki, nM) |
| B-1 (Racemate) | (R/S) | 75 |
| B-2 (Isomer 1) | (R) | 12 |
| B-3 (Isomer 2) | (S) | 450 |
This table is for illustrative purposes and does not represent actual experimental data.
Derivatization of 1 Piperidin 4 Yl Propan 1 Ol for Advanced Materials and Chemical Applications
Incorporation into Polymeric Systems
The bifunctional nature of 1-(Piperidin-4-yl)propan-1-ol, possessing both a secondary amine and a hydroxyl group, makes it an attractive candidate for incorporation into various polymeric systems. These functional groups can serve as points for polymerization or as sites for grafting onto existing polymer backbones, thereby imparting unique properties to the resulting materials.
Alternatively, the di-functionality of this compound allows it to act as a chain extender or cross-linking agent in polyaddition reactions, such as in the formation of polyurethanes or polyesters. By reacting with diisocyanates or dicarboxylic acids, polymers with integrated piperidine (B6355638) units within their backbone can be synthesized. The presence of the piperidine ring can influence the polymer's thermal stability, solubility, and mechanical properties.
Table 1: Potential Polymerization Strategies for this compound Derivatives
| Polymerization Type | Derivative of this compound | Resulting Polymer Structure | Potential Properties |
| Free-Radical Polymerization | 1-(Piperidin-4-yl)propyl acrylate/methacrylate | Polymer with pendant piperidine rings | Cationic nature, metal-chelating ability, pH-responsiveness |
| Polyaddition (e.g., Polyurethane) | This compound (as a diol) | Polymer with piperidine units in the backbone | Enhanced thermal stability, modified solubility |
Use as a Building Block in Complex Organic Synthesis
The piperidine moiety is a prevalent structural motif in a vast number of natural products and pharmaceutically active compounds. Consequently, functionalized piperidines like this compound are valuable building blocks for the stereoselective synthesis of complex organic molecules.
The secondary amine of the piperidine ring can be protected to allow for selective reactions at the hydroxyl group, or it can be directly utilized in N-alkylation or N-acylation reactions to introduce further complexity. The hydroxyl group can be oxidized to a ketone, providing a handle for various carbon-carbon bond-forming reactions, or it can be converted into a leaving group for nucleophilic substitution.
Multi-component reactions (MCRs) offer an efficient strategy for the rapid construction of complex molecules from simple starting materials. Derivatization of this compound could generate intermediates suitable for participation in MCRs, leading to the synthesis of diverse libraries of piperidine-containing compounds with potential biological activities. For instance, the corresponding aldehyde or ketone derivative could be a key component in Mannich or Ugi reactions.
Applications in Supramolecular Chemistry
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The functional groups of this compound, namely the hydrogen bond donor/acceptor capabilities of the hydroxyl and secondary amine groups, make it an interesting component for the construction of supramolecular assemblies.
Derivatization of the piperidine nitrogen with aromatic or other recognition motifs can lead to the formation of host-guest complexes, self-assembled monolayers, or extended hydrogen-bonded networks. For example, acylation of the piperidine nitrogen with a molecule containing a complementary hydrogen bonding site could drive the formation of well-defined supramolecular structures. The synthesis of cryptands and other macrocyclic structures containing piperidine units has been explored, demonstrating the utility of such building blocks in creating complex host molecules.
Functionalization for Catalytic Applications
The piperidine scaffold is a key component in many organocatalysts and ligands for transition metal catalysis. The derivatization of this compound can lead to the development of novel catalysts with unique steric and electronic properties.
The secondary amine can be functionalized with various groups to create chiral ligands for asymmetric catalysis. For instance, the synthesis of phosphine (B1218219), amine, or alcohol-containing ligands attached to the piperidine nitrogen can generate a chiral environment around a metal center, enabling enantioselective transformations. The hydroxyl group can also be used as an anchoring point for catalyst immobilization on solid supports.
Furthermore, simple piperidine derivatives themselves can act as organocatalysts for various reactions, such as Knoevenagel condensations and Michael additions. The specific substitution pattern on the piperidine ring can influence the catalyst's activity and selectivity.
Table 2: Potential Catalytic Applications of this compound Derivatives
| Catalyst Type | Derivatization Strategy | Target Reactions |
| Chiral Ligand | Functionalization of the piperidine nitrogen with chiral phosphine or amine groups | Asymmetric hydrogenation, allylic alkylation |
| Organocatalyst | Simple N-alkylation or N-acylation | Knoevenagel condensation, Michael addition |
| Immobilized Catalyst | Attachment to a solid support via the hydroxyl group | Heterogeneous catalysis |
Development of Prodrugs and Conjugates (if applicable)
The development of prodrugs is a common strategy to improve the pharmacokinetic properties of a drug, such as its solubility, stability, or targeted delivery. The hydroxyl and secondary amine groups of this compound are suitable handles for the attachment of promoieties to create prodrugs.
Ester and carbonate prodrugs can be synthesized by reacting the hydroxyl group with various carboxylic acids or chloroformates. These ester linkages can be designed to be cleaved by esterases in the body, releasing the active parent drug. Similarly, carbamate (B1207046) prodrugs can be formed at the secondary amine. The choice of the promoiety can be tailored to control the rate of drug release and the site of activation. While direct therapeutic applications of this compound are not established, its structural motifs are present in many active pharmaceutical ingredients, making the exploration of its prodrug derivatization a relevant area of study.
Q & A
Q. What are the standard synthetic routes for 1-(Piperidin-4-yl)propan-1-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, 4-hydroxybenzaldehyde can react with piperidine derivatives in the presence of reducing agents like sodium borohydride under mild conditions to yield the target alcohol . Optimization involves adjusting solvent polarity (e.g., acetonitrile for improved solubility), temperature (room temperature to 80°C), and stoichiometric ratios of reagents to maximize purity (>95%) and yield. Catalysts such as Pd/C may enhance selectivity in hydrogenation steps .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the piperidine ring structure and hydroxyl group position (e.g., δ 1.5–3.5 ppm for piperidine protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 157.23 g/mol) and fragmentation patterns .
- IR Spectroscopy : Absorption bands at ~3300 cm (O-H stretch) and 1050–1100 cm (C-O stretch) .
Advanced Research Questions
Q. How can computational tools predict retrosynthetic pathways for this compound?
- Methodological Answer : AI-driven platforms (e.g., PubChem’s synthesis planner) use databases like Reaxys and PISTACHIO to propose one-step routes. For example, a ketone precursor (e.g., 4-piperidone) may undergo Grignard addition with propanol derivatives, guided by heuristic scoring for precursor relevance and reaction feasibility . Retrosynthetic analysis prioritizes commercially available intermediates and minimizes protection/deprotection steps .
Q. What strategies resolve contradictions in biological activity data for piperidine-based analogs?
- Methodological Answer : Comparative studies with structural analogs (e.g., 1-(4-Methoxyphenyl)piperidin-4-ol vs. 1-(4-Chlorophenyl)piperidin-4-ol) reveal substituent effects. For instance, hydroxyl groups enhance receptor binding affinity, while halogens alter pharmacokinetics. Use dose-response assays and molecular docking to validate target interactions (e.g., CCR5 antagonism or SK inhibition) .
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
- Methodological Answer : Byproducts like halogenated derivatives (from substitution) or ketones (from over-oxidation) are minimized by:
- Temperature Control : Lower temperatures (<50°C) reduce side reactions in oxidation steps .
- Catalyst Screening : Pd/C or Raney Ni for selective hydrogenation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency .
Data-Driven Analysis
Q. What experimental designs address low yields in multi-step syntheses of this compound?
- Methodological Answer : Use orthogonal protecting groups (e.g., Boc for amines) to prevent undesired reactions. For example, in a 3-step synthesis:
Protect piperidine nitrogen with Boc.
Perform alkylation with propanol derivatives.
Deprotect under acidic conditions (HCl/dioxane) .
Monitor intermediates via TLC and optimize column chromatography (silica gel, 10% MeOH/CHCl) for purification .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
